(Z)-MDL 105519

Description

Properties

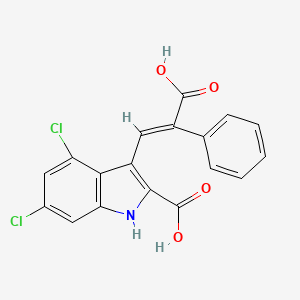

IUPAC Name |

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVUDLZUVBQGP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017669 | |

| Record name | 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161230-88-2 | |

| Record name | 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-105519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-MDL 105519: A Comprehensive Technical Guide on its Mechanism of Action as a Glycine-Site NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site. This document details its binding characteristics, functional effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Glycine Site Antagonism

(Z)-MDL 105519, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exerts its effects by acting as a potent and selective antagonist at the glycine co-agonist binding site on the NMDA receptor[1][2][3]. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for channel activation[4]. (Z)-MDL 105519 competitively inhibits the binding of these co-agonists to the GluN1 subunit, thereby preventing receptor activation and the subsequent influx of Ca²⁺ and Na⁺ ions. This inhibition is non-competitive with respect to NMDA and can be overcome by increasing concentrations of D-serine[1]. The binding site for (Z)-MDL 105519 is located on the NR1 subunit of the NMDA receptor[5][6].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of (Z)-MDL 105519 with the NMDA receptor.

Table 1: Binding Affinity and Kinetics of [³H]MDL 105519

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Kd (Dissociation Constant) | Rat | Brain Membranes | 3.77 nM | [2] |

| Rat | Brain Membranes | 3.67 nM (kinetically derived) | [2] | |

| Rat | Brain Membranes | 3.31 nM (kinetically derived) | [2] | |

| Rat | Homomeric NR1a Receptors (CHO-K1 cells) | 1.8 nM | [5] | |

| Rodent | Forebrain | 2.5 nM | [6] | |

| Pig | Cortical Brain Membranes | 3.73 ± 0.43 nM | [7] | |

| Bmax (Maximum Binding Capacity) | Rat | Brain Membranes | 12.1 pmol/mg protein | [2] |

| Rat | Homomeric NR1a Receptors (CHO-K1 cells) | 370 fmol/mg protein | [5] | |

| Pig | Cortical Brain Membranes | 3030 ± 330 fmol/mg protein | [7] | |

| Kon (Association Rate Constant) | Rat | Brain Membranes | 7.0 x 10⁷ M⁻¹min⁻¹ | [2] |

| Koff (Dissociation Rate Constant) | Rat | Brain Membranes | 0.257 min⁻¹ (from association) | [2] |

| Rat | Brain Membranes | 0.232 min⁻¹ (direct measurement) | [2] |

Table 2: Functional Antagonism of (Z)-MDL 105519

| Assay | Preparation | Effect | Reference |

| [³H]TCP Binding Elevation | Brain Membranes | Inhibition | [1] |

| Cyclic GMP Accumulation | Brain Slices | Inhibition | [1] |

| Cytosolic Ca²⁺ and Na⁺-Ca²⁺ Currents | Cultured Neurons | Inhibition | [1] |

| Harmaline-stimulated Cerebellar cGMP Increase | In vivo | Prevention | [1][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the NMDA receptor and the mechanism of inhibition by (Z)-MDL 105519, as well as a typical experimental workflow for a radioligand binding assay.

Caption: NMDA Receptor Signaling and (Z)-MDL 105519 Inhibition.

References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-MDL 105519: A Glycine Site Antagonist for the NMDA Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document provides an in-depth technical overview of (Z)-MDL 105519, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development, particularly those targeting the glutamatergic system. The compound has demonstrated neuroprotective effects and has been investigated for its therapeutic potential in conditions associated with NMDA receptor overactivation, such as stroke and other neurodegenerative disorders.[3][4][5]

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[3][6] The glycine binding site on the GluN1 subunit of the NMDA receptor complex presents a key target for therapeutic intervention.[7][8] Antagonists of this site can modulate NMDA receptor activity, offering a potential avenue for treating neurological disorders characterized by excessive glutamatergic signaling and excitotoxicity.[3][9] (Z)-MDL 105519 has emerged as a significant tool in studying the physiological and pathological roles of the NMDA receptor due to its high affinity and selectivity for the glycine site.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of (Z)-MDL 105519, facilitating a clear comparison of its binding affinity and functional antagonist activity.

Table 1: Radioligand Binding Affinity of (Z)-MDL 105519

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Bmax (pmol/mg protein) | Reference |

| [3H]MDL 105519 | Rat brain membranes | 3.77 | - | 12.1 | [2] |

| [3H]MDL 105519 | Pig cortical brain membranes | 3.73 ± 0.43 | 3030 ± 330 | - | [10] |

| [3H]MDL 105519 | Adult rodent forebrain | 2.5 | - | - | [7] |

| [3H]MDL 105519 | Homomeric NMDA-NR1a receptors (CHO cells) | 1.8 | 370 | - | [8] |

| [3H]MDL 105519 | Assembled and unassembled NR1 subunits | 3 | - | - | [7] |

Table 2: Functional Antagonist Activity of (Z)-MDL 105519

| Assay | Preparation | Agonist(s) | IC50 (nM) | Reference |

| [3H]TCP Binding | Rat cortical membranes | NMDA (10 µM) + Glycine (1 µM) | 90 - 3600 | [11] |

| Whole-cell Patch Clamp | Cultured hippocampal neurons | NMDA (200 µM) + Glycine (1 µM) | 140 - 13800 | [11] |

Mechanism of Action

(Z)-MDL 105519 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By occupying this site, it prevents the binding of the endogenous co-agonists glycine and D-serine. This allosterically inhibits the opening of the ion channel, even in the presence of the primary agonist, glutamate. The result is a reduction in calcium and sodium influx through the NMDA receptor channel, thereby attenuating postsynaptic excitation.

Caption: Mechanism of (Z)-MDL 105519 action at the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay for (Z)-MDL 105519 Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor using [3H]MDL 105519.

Materials:

-

Rat cortical membranes (prepared as described below)

-

[3H]MDL 105519 (radioligand)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

-

Test compounds

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in a small volume of buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store aliquots of the membrane preparation at -80°C until use.[6]

Assay Procedure:

-

On the day of the assay, thaw the rat cortical membranes on ice.

-

Dilute the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 1 mM glycine.

-

Test Compound: 25 µL of each dilution of the test compound.

-

-

Add 25 µL of [3H]MDL 105519 at a final concentration close to its Kd (e.g., 2-5 nM).

-

Add 100 µL of the diluted membrane preparation to each well. The final assay volume is 150 µL.

-

Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[6]

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with 3-5 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.[6]

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of 1 mM glycine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for the radioligand binding assay.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure the antagonistic effect of (Z)-MDL 105519 on NMDA-evoked currents in cultured neurons or brain slices.[12][13]

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

-

Internal solution (pipette solution) (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

NMDA and glycine stock solutions

-

(Z)-MDL 105519 stock solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber on the stage of the microscope and continuously perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

-

Establish a whole-cell patch-clamp recording from a target neuron.[12]

-

Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 1 µM) to evoke an inward current. This is the control response.

-

After washing out the agonists, co-apply the NMDA/glycine solution with varying concentrations of (Z)-MDL 105519.

-

Record the peak and steady-state current for each concentration of the antagonist.

-

Wash the preparation thoroughly between applications.

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of (Z)-MDL 105519.

-

Normalize the current amplitudes in the presence of the antagonist to the control response.

-

Plot the normalized current as a function of the logarithm of the (Z)-MDL 105519 concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for electrophysiological analysis of (Z)-MDL 105519.

In Vivo Activity

Intravenously administered (Z)-MDL 105519 has demonstrated in vivo antagonism of the NMDA receptor by preventing harmaline-stimulated increases in cerebellar cyclic GMP content.[1] This antagonistic activity is associated with anticonvulsant effects in various seizure models.[1] Furthermore, (Z)-MDL 105519 has shown anxiolytic properties in animal models.[1] Notably, its profile of activities suggests a lower risk of psychotomimetic side effects compared to NMDA channel blockers like MK-801.[1]

Conclusion

(Z)-MDL 105519 is a well-characterized, high-affinity antagonist for the glycine site of the NMDA receptor. Its potent and selective inhibitory action makes it an invaluable research tool for elucidating the roles of the NMDA receptor in synaptic plasticity, neurotransmission, and neurological diseases. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize (Z)-MDL 105519 in their studies and to explore its therapeutic potential further. The favorable in vivo profile of (Z)-MDL 105519 warrants continued investigation into its development as a potential treatment for a range of neurological and psychiatric disorders.

References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by novel antagonists at the NMDA receptor channel and glycineB sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 13. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-MDL 105519: A Technical Guide to its Application in Neuroscience Research

(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its utility in neuroscience research stems from its ability to modulate NMDA receptor activity, a key process in synaptic plasticity, neuronal development, and excitotoxicity. This technical guide provides an in-depth overview of (Z)-MDL 105519's mechanism of action, its application in various experimental models, and detailed methodologies for its use in research.

Core Mechanism of Action

(Z)-MDL 105519 exerts its effects by competitively inhibiting the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor.[1] The binding of a co-agonist at this site is a prerequisite for the channel opening mediated by the primary agonist, glutamate, binding to the GluN2 subunit.[2][3] By blocking the glycine binding site, (Z)-MDL 105519 effectively acts as a non-competitive antagonist of NMDA receptor activation, preventing ion flux through the channel.[4] This targeted antagonism allows for the specific investigation of the role of the glycine modulatory site in various physiological and pathological processes.

Quantitative Pharmacological Data

The affinity and binding characteristics of (Z)-MDL 105519 have been extensively characterized in various preparations. The following table summarizes key quantitative data from radioligand binding studies.

| Parameter | Value | Species | Tissue/Cell Line | Reference |

| Ki | 10.9 nM | Rat | Brain membranes | MedchemExpress.com[5] |

| Kd | 3.77 nM | Rat | Brain membranes | [6] |

| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes | [5] |

| Kd | 1.8 nM | Rat | CHO-K1 cells expressing homomeric NR1a receptors | [7] |

| Kd | 2.5 nM | Rodent | Forebrain | [8] |

| Kd | 3 nM | Human | HEK 293 cells expressing NR1-1a/NR2A receptors | [8] |

| Bmax | 12.1 pmol/mg protein | Rat | Brain membranes | [6] |

| Bmax | 3030 ± 330 fmol/mg protein | Pig | Cortical brain membranes | [5] |

| Bmax | 370 fmol/mg protein | Rat | CHO-K1 cells expressing homomeric NR1a receptors | [7] |

Key Research Applications and Experimental Protocols

(Z)-MDL 105519 is a versatile tool employed in several key areas of neuroscience research.

Characterization of the NMDA Receptor Glycine Site

The radiolabeled form, [3H]MDL 105519, is instrumental in characterizing the glycine binding site of the NMDA receptor.

This protocol outlines a typical saturation binding experiment to determine the Kd and Bmax of [3H]MDL 105519.

a. Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

b. Binding Assay:

-

In a 96-well plate, add increasing concentrations of [3H]MDL 105519 (e.g., 0.1-20 nM) to assay wells.

-

For the determination of non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a parallel set of wells.

-

Add the prepared membrane homogenate to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

-

Plot the specific binding against the concentration of [3H]MDL 105519 and fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.[9]

Investigation of Neuroprotection

By attenuating NMDA receptor-mediated excitotoxicity, (Z)-MDL 105519 is studied for its potential neuroprotective effects in models of ischemic stroke and other neurodegenerative conditions.[10]

Anticonvulsant and Anxiolytic Research

(Z)-MDL 105519 has demonstrated efficacy in various preclinical models of seizures and anxiety.[4]

This in vivo model assesses the ability of a compound to suppress tremors, which can be indicative of anticonvulsant properties.

a. Animal Preparation:

-

Acclimatize male Wistar rats to the testing environment.

b. Drug Administration:

-

Administer (Z)-MDL 105519 intravenously at various doses.

-

After a predetermined pretreatment time, administer harmaline (B1672942) (e.g., 10-20 mg/kg, i.p. or s.c.) to induce tremors.[11][12]

c. Behavioral Assessment:

-

Observe and score the intensity and duration of tremors for a set period (e.g., 30-60 minutes) following harmaline injection.[13]

d. Biochemical Correlate (Optional):

-

At the end of the observation period, sacrifice the animals and dissect the cerebellum.

-

Measure the levels of cyclic GMP (cGMP), as harmaline-induced increases in cerebellar cGMP are NMDA receptor-dependent.[4][14] A reduction in harmaline-stimulated cGMP levels by (Z)-MDL 105519 provides biochemical evidence of NMDA receptor antagonism in vivo.[4]

This model is used to assess the anxiolytic potential of compounds in neonatal rat pups.

a. Animal Preparation:

-

Use rat pups at a specific postnatal age (e.g., 8-12 days).

b. Procedure:

-

Separate individual pups from their dam and littermates and place them in a temperature-controlled, sound-attenuated chamber.[15]

-

Administer (Z)-MDL 105519 prior to the separation.

-

Record the ultrasonic vocalizations (USVs) emitted by the pup for a defined period (e.g., 5 minutes) using a specialized microphone and software.[16][17]

c. Data Analysis:

-

Quantify the number and duration of USVs. A reduction in USVs is indicative of an anxiolytic effect.

Schizophrenia Research

The NMDA receptor hypofunction hypothesis of schizophrenia suggests that reduced NMDA receptor activity contributes to the symptoms of the disorder. (Z)-MDL 105519 can be used to model aspects of this hypofunction and to test the efficacy of potential therapeutic agents that aim to modulate the glycine site.

Visualizing Pathways and Workflows

To further elucidate the context of (Z)-MDL 105519 research, the following diagrams illustrate key concepts.

References

- 1. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological characterization of harmaline-induced tremor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. Relationship between motor function and ultrasonic vocalizations induced by maternal separation in rat pups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

The Discovery and Development of (Z)-MDL 105519: A Glycine Site NMDA Receptor Antagonist

(Z)-MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this significant research compound.

Discovery and Synthesis

Mechanism of Action

(Z)-MDL 105519 exerts its effects by acting as a non-competitive antagonist at the glycine modulatory site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, (Z)-MDL 105519 prevents the binding of the co-agonist, thereby allosterically inhibiting the opening of the ion channel and reducing NMDA receptor-mediated signaling. This inhibition can be overcome by increasing the concentration of D-serine.[2] The binding site for MDL 105519 is located on the NR1 subunit of the NMDA receptor.[3][4]

Preclinical Pharmacology

In Vitro Studies

The in vitro pharmacological profile of (Z)-MDL 105519 has been extensively characterized through radioligand binding assays and functional assessments.

[3H]MDL 105519 binds with high affinity to the glycine site of the NMDA receptor in various preparations. The dissociation constant (Kd) and maximum binding capacity (Bmax) have been determined in several studies, as summarized in the table below.

| Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Rat brain membranes | 3.77 | 12.1 | [1] |

| Pig cortical brain membranes | 3.73 ± 0.43 | 3.03 ± 0.33 | [5] |

| Homomeric rat NR1a receptors (CHO-K1 cells) | 1.8 | 0.37 | [4] |

| Adult rodent forebrain | 2.5 | Not Reported | [3] |

| NR1-1a or NR1-4b splice variants (HEK293 cells) | 3 | Not Reported | [3] |

| Assembled and unassembled NR1 subunits | 3 | Not Reported | [3] |

(Z)-MDL 105519 has been shown to inhibit NMDA-dependent cellular responses. While specific IC50 values from functional assays are not consistently reported in the reviewed literature, its inhibitory effects have been demonstrated in several experimental paradigms:

-

Inhibition of [3H]TCP Binding: (Z)-MDL 105519 inhibits the binding of [3H]N-[1,(2-thienyl)cyclohexyl]-piperidine ([3H]TCP), a marker for open NMDA receptor channels, in brain membranes.[2]

-

Reduction of cGMP Accumulation: It blocks NMDA-stimulated cyclic GMP accumulation in brain slices.[2]

-

Alteration of Ion Currents: The compound inhibits alterations in cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons.[2]

In Vivo Studies

The preclinical in vivo evaluation of (Z)-MDL 105519 has demonstrated its potential as an anticonvulsant and anxiolytic agent.

(Z)-MDL 105519 has shown efficacy in a variety of seizure models, including those that are genetically based, chemically induced, and electrically mediated.[2] Intravenous administration of the compound prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing in vivo evidence of NMDA receptor antagonism.[2]

Anxiolytic properties of (Z)-MDL 105519 were observed in the rat separation-induced vocalization model.[2] At higher doses, muscle-relaxant effects and impairment of rotorod performance were noted.[2] Importantly, (Z)-MDL 105519 did not affect mesolimbic dopamine (B1211576) turnover or prepulse inhibition of the startle reflex, suggesting a lower risk for psychotomimetic side effects compared to other NMDA receptor antagonists like MK-801.[2]

Experimental Protocols

Radioligand Binding Assay (Adapted from general protocols)

A representative experimental workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor is outlined below.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]MDL 105519 and a range of concentrations of the unlabeled test compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MDL 105519 (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.

Development Status

The available scientific literature primarily focuses on the preclinical discovery and characterization of (Z)-MDL 105519. There is no readily available information on its progression into clinical trials for any indication, including schizophrenia. While other glycine site modulators have been investigated for schizophrenia, the clinical development path of (Z)-MDL 105519 remains undisclosed in the public domain.

Summary and Future Directions

(Z)-MDL 105519 is a well-characterized, potent, and selective antagonist of the NMDA receptor glycine site. Its preclinical profile demonstrates clear anticonvulsant and anxiolytic properties with a potentially favorable side effect profile compared to other classes of NMDA receptor antagonists. The lack of publicly available clinical trial data makes it difficult to ascertain its therapeutic potential in humans. However, (Z)-MDL 105519 remains a valuable pharmacological tool for researchers investigating the role of the NMDA receptor glycine site in health and disease.

References

- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-MDL 105519: A Technical Guide to its Selectivity for NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding selectivity of (Z)-MDL 105519 for N-methyl-D-aspartate (NMDA) receptor subunits. (Z)-MDL 105519 is a potent and selective competitive antagonist that acts at the glycine (B1666218) co-agonist binding site of the NMDA receptor. Understanding its interaction with different NMDA receptor subunit compositions is crucial for its application as a pharmacological tool and for the development of novel therapeutics targeting the glutamatergic system.

Core Findings on Subunit Selectivity

(Z)-MDL 105519 exhibits high-affinity binding to the NMDA receptor, primarily driven by its interaction with the GluN1 subunit. Research has consistently shown that the major determinants for the high-affinity binding of [3H]MDL 105519 reside on the GluN1 subunit, and not the GluN2 subunits.[1] The compound binds with similar high affinity to both assembled NMDA receptors (containing GluN1 and GluN2 subunits) and unassembled GluN1 subunits.[1]

This indicates that the presence or specific subtype of the GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) does not dramatically alter the binding affinity of (Z)-MDL 105519. This characteristic makes it a valuable tool for specifically probing the function of the glycine binding site on the GluN1 subunit across different NMDA receptor populations.

Quantitative Data on Binding Affinity

| Receptor Subunit Composition | Ligand | Assay Type | Affinity Constant (Kd) | Reference |

| Rat Brain Membranes | [3H]MDL 105519 | Saturation Binding | 3.77 nM | [2] |

| Rodent Forebrain | [3H]MDL 105519 | Saturation Binding | 2.5 nM | [1] |

| Homomeric GluN1a (expressed in CHO cells) | [3H]MDL 105519 | Saturation Binding | 1.8 nM | [3] |

| GluN1-1a / GluN2A (expressed in HEK 293 cells) | [3H]MDL 105519 | Saturation Binding | ~3 nM | [1] |

| GluN1-1a splice variant | [3H]MDL 105519 | Saturation Binding | ~3 nM | [1] |

| GluN1-4b splice variant | [3H]MDL 105519 | Saturation Binding | ~3 nM | [1] |

Note: Kd (equilibrium dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity. The presented data consistently show high nanomolar affinity of (Z)-MDL 105519 for the GluN1 subunit, with minimal variation observed with the presence of the GluN2A subunit.

Experimental Protocols

The determination of the binding affinity of (Z)-MDL 105519 is primarily achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay using [3H]MDL 105519.

Protocol: Competitive Radioligand Binding Assay for (Z)-MDL 105519

1. Materials and Reagents:

-

Radioligand: [3H]MDL 105519

-

Unlabeled Ligand: (Z)-MDL 105519

-

Membrane Preparation: Synaptic membranes prepared from a brain region of interest (e.g., cortex, hippocampus) or from cell lines expressing specific NMDA receptor subunit combinations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Filtration Apparatus

-

Scintillation Counter

2. Membrane Preparation:

-

Homogenize the brain tissue or cell pellets in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

3. Assay Procedure:

-

Prepare serial dilutions of the unlabeled (Z)-MDL 105519 in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding (NSB): A high concentration of unlabeled (Z)-MDL 105519 (e.g., 10 µM).

-

Competition: Serial dilutions of unlabeled (Z)-MDL 105519.

-

-

Add a constant concentration of [3H]MDL 105519 to each well (typically at a concentration close to its Kd).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and antagonism by (Z)-MDL 105519.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of (Z)-MDL 105519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of MDL 105519, a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. While the user's query specified the (Z)-isomer, the vast majority of published scientific literature pertains to the (E)-isomer, which is commonly referred to as MDL 105,519. This guide will focus on the well-characterized (E)-isomer and will address the known information regarding the (Z)-isomer.

Chemical Properties and Structure

MDL 105519 is a synthetic, non-endogenous molecule with the chemical formula C₁₈H₁₁Cl₂NO₄.[1] It exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond.

Table 1: Physicochemical Properties of MDL 105519 Isomers

| Property | (E)-MDL 105519 | (Z)-MDL 105519 |

| IUPAC Name | (2E)-2-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-3-phenylprop-2-enoic acid | (2Z)-2-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-3-phenylprop-2-enoic acid |

| Molecular Formula | C₁₈H₁₁Cl₂NO₄ | C₁₈H₁₁Cl₂NO₄ |

| Molecular Weight | 376.18 g/mol [1] | 376.2 g/mol |

| CAS Number | 161230-88-2[1] | 179105-67-0 |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C2=C(C3=C(N2)C=C(C=C3Cl)Cl)C(=O)O)C(=O)O | C1=CC=C(C=C1)/C=C(/C2=C(C3=C(N2)C=C(C=C3Cl)Cl)C(=O)O)\C(=O)O |

| InChI Key | LPWVUDLZUVBQGP-DHZHZOJOSA-N[1] | LPWVUDLZUVBQGP-WAYWQWQTSA-N |

Note: The vast majority of pharmacological data is available for the (E)-isomer.

Mechanism of Action and Signaling Pathway

MDL 105519 exerts its effects by acting as a potent and selective antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. For the channel to open, both the neurotransmitter glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.

By competitively inhibiting the binding of glycine, MDL 105519 prevents the conformational changes necessary for channel activation, thereby non-competitively antagonizing the effects of NMDA.[2] This leads to a reduction in the influx of calcium ions (Ca²⁺) through the NMDA receptor channel, which in turn modulates downstream signaling cascades.

References

- 1. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

(Z)-MDL 105519: A Technical Guide to its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-MDL 105519, also known as Fosarilate, is a potent and highly selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of its anticonvulsant properties, consolidating quantitative data from key preclinical studies. Detailed experimental protocols for the primary seizure models used to evaluate (Z)-MDL 105519 are presented, along with visualizations of its mechanism of action and the standard workflow for anticonvulsant drug screening. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: NMDA Receptor Glycine Site Antagonism

(Z)-MDL 105519 exerts its anticonvulsant effects by targeting the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[1][2] In pathological conditions such as epilepsy, excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure propagation.

By competitively binding to the glycine site, (Z)-MDL 105519 acts as a non-competitive antagonist of NMDA-mediated responses.[1] This prevents the conformational change necessary for ion channel opening, thereby reducing the influx of Ca²⁺ and Na⁺ ions and dampening excessive neuronal excitation. This targeted modulation of the NMDA receptor complex underlies its anticonvulsant activity.[1]

Figure 1: Mechanism of Action of (Z)-MDL 105519.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of (Z)-MDL 105519 has been quantified in various preclinical models of epilepsy. The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from seizures, is a key metric. The following tables summarize the reported ED₅₀ values for (Z)-MDL 105519 in genetically susceptible, chemically induced, and electrically induced seizure models.

Table 1: Anticonvulsant Activity in Genetically Susceptible and Chemically Induced Seizure Models

| Model | Species | Route of Administration | Seizure Type | ED₅₀ (mg/kg) |

| Audiogenic Seizures | DBA/2 Mice | Intravenous (i.v.) | Tonic-Clonic | 0.8 |

| Pentylenetetrazol (PTZ) | Rat | Intravenous (i.v.) | Clonic | 3.2 |

Table 2: Anticonvulsant Activity in Electrically Induced Seizure Models

| Model | Species | Route of Administration | Seizure Type | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Intravenous (i.v.) | Tonic Hindlimb Extension | 10.0 |

| Maximal Electroshock (MES) | Rat | Intravenous (i.v.) | Tonic Hindlimb Extension | 5.6 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant properties of (Z)-MDL 105519.

Audiogenic Seizures in DBA/2 Mice

This model utilizes the DBA/2 mouse strain, which is genetically susceptible to sound-induced reflex seizures.

-

Animals: Male DBA/2 mice, typically between 21 and 28 days of age, at their peak susceptibility to audiogenic seizures.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: (Z)-MDL 105519 is dissolved in a suitable vehicle and administered intravenously (i.v.) at various doses to different groups of mice. A vehicle control group is also included.

-

Seizure Induction: At a predetermined time after drug administration (e.g., 5-15 minutes for i.v. route), individual mice are placed in an acoustic chamber. A high-intensity auditory stimulus (e.g., 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure.

-

Observation and Scoring: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic hindlimb extension, and in some cases, respiratory arrest. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.

-

Data Analysis: The percentage of animals protected from the tonic-clonic seizure at each dose is calculated. The ED₅₀ value is then determined using probit analysis.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Animals: Male CF-1 mice or Sprague-Dawley rats.

-

Drug Administration: The test compound is administered intravenously at various doses.

-

Seizure Induction: A brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

-

Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

Pentylenetetrazol (PTZ) Induced Seizure Test

The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that raise the seizure threshold.

-

Animals: Male rats.

-

Drug Administration: (Z)-MDL 105519 is administered intravenously.

-

Seizure Induction: A subcutaneous or intraperitoneal injection of PTZ (a GABA-A receptor antagonist) at a dose that reliably induces clonic seizures (e.g., 70-85 mg/kg) is administered.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.

-

Endpoint: Protection is defined as the absence of clonic seizures for a specified duration.

-

Data Analysis: The ED₅₀ is determined from the dose-response curve.

Experimental and Drug Screening Workflow

The preclinical evaluation of a novel anticonvulsant candidate like (Z)-MDL 105519 typically follows a structured workflow designed to assess efficacy, potency, and safety.

Figure 2: Preclinical Anticonvulsant Drug Screening Workflow.

Conclusion

(Z)-MDL 105519 has demonstrated significant anticonvulsant properties across a range of preclinical models, consistent with its mechanism as a potent and selective NMDA receptor glycine site antagonist. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds for the treatment of epilepsy. The targeted nature of its mechanism of action offers a promising avenue for therapeutic intervention with a potentially favorable side-effect profile compared to non-selective NMDA receptor antagonists. Further investigation into its efficacy in chronic epilepsy models and its pharmacokinetic and safety profiles are warranted to fully elucidate its therapeutic potential.

References

Anxiolytic Potential of (Z)-MDL 105519: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anxiolytic effects of (Z)-MDL 105519, a potent and selective antagonist for the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, as demonstrated in preclinical models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

(Z)-MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exerts its effects by acting as a potent and selective antagonist at the glycine binding site of the NMDA receptor.[1][2] This action is non-competitive with respect to NMDA.[1] By blocking the glycine co-agonist site, MDL 105519 inhibits NMDA receptor-dependent responses, including elevations in cyclic GMP accumulation and alterations in cytosolic calcium currents.[1][2] This modulation of the NMDA receptor complex is the foundation of its observed anxiolytic, as well as anticonvulsant, activities in preclinical studies.[1][2][3] The compound's pharmacological profile suggests a lower risk for psychotomimetic side effects compared to other NMDA receptor antagonists like MK-801.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological and anxiolytic properties of (Z)-MDL 105519.

Table 1: Receptor Binding Affinity of (Z)-MDL 105519

| Parameter | Value | Species | Tissue | Reference |

| Ki vs. [3H]glycine | 10.9 nM | Rat | Brain membranes | [2] |

| Kd for [3H]MDL 105519 | 3.77 nM | Rat | Brain membranes | [4] |

| Bmax for [3H]MDL 105519 | 12.1 pmol/mg protein | Rat | Brain membranes | [4] |

| Kd for [3H]MDL 105519 | 1.8 nM | Rat (recombinant) | Homomeric NR1a receptors in CHO cells | [5] |

Table 2: Anxiolytic Efficacy of (Z)-MDL 105519 in Preclinical Models

| Preclinical Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Rat Separation-Induced Vocalization | Rat | Intravenous | Not specified | Anxiolytic activity observed | [1][2] |

| Elevated Plus-Maze | Mice | Not specified | Not specified | Limited anxiolytic-like effects reported for glycine-site antagonists | [6][7] |

| Vogel Conflict Test | Rat | Not specified | Not specified | Full glycineB antagonists showed no anxiolytic activity | [6] |

| Fear-Potentiated Startle | Rat | Not specified | Not specified | Glycine receptor ligands demonstrated anxiolytic-like effects | [8] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Signaling Pathway of (Z)-MDL 105519 at the NMDA Receptor

References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic activity of glycine-B antagonists and partial agonists--no relation to intrinsic activity in the patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of site-selective NMDA receptor antagonists in an elevated plus-maze model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like effects of N-methyl-D-aspartate-associated glycine receptor ligands in the rat potentiated startle test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-MDL 105519 for the Study of Excitatory Neurotransmission

This guide provides a comprehensive overview of (Z)-MDL 105519, a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of excitatory neurotransmission and related neurological disorders.

Introduction

(Z)-MDL 105519, also known as MDL 105,519, is a crucial pharmacological tool for investigating the role of the NMDA receptor in excitatory neurotransmission. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By selectively blocking the glycine binding site, (Z)-MDL 105519 allows for the nuanced study of NMDA receptor function and its downstream signaling pathways. This compound has demonstrated utility in a variety of in vitro and in vivo models, exhibiting anticonvulsant and anxiolytic properties.[1][2]

Mechanism of Action

(Z)-MDL 105519 acts as a potent and selective antagonist at the strychnine-insensitive glycine binding site on the NR1 subunit of the NMDA receptor.[3][4][5] Its antagonism is non-competitive with respect to the primary agonist, glutamate.[1] The binding of (Z)-MDL 105519 prevents the conformational change required for ion channel opening, even in the presence of glutamate, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions and subsequent downstream signaling cascades. The inhibitory effect of (Z)-MDL 105519 can be overcome by increasing the concentration of glycine or D-serine.[1]

Signaling Pathways

The binding of (Z)-MDL 105519 to the glycine site of the NMDA receptor directly inhibits the receptor's ion channel function, thereby modulating critical intracellular signaling pathways involved in excitatory neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative data for (Z)-MDL 105519 from various experimental paradigms.

Table 1: In Vitro Binding Affinities

| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [³H]MDL 105519 | Rat brain membranes | 3.77 | 12.1 | [3] |

| [³H]MDL 105519 | Homomeric rat NR1a receptors (CHO cells) | 1.8 | 0.37 | [6] |

| [³H]MDL 105519 | Pig cortical brain membranes | 3.73 ± 0.43 | 3.03 ± 0.33 | [7] |

| [³H]MDL 105519 | Adult rodent forebrain | 2.5 | - | [4][5] |

| [³H]MDL 105519 | NR1-1a/NR2A receptor (HEK 293 cells) | 3 | - | [4][5] |

Table 2: In Vitro Functional Antagonism

| Assay | Preparation | IC₅₀ | Reference |

| NMDA-dependent [³H]TCP binding | Rat brain membranes | - | [1] |

| NMDA-stimulated cGMP accumulation | Rat brain slices | - | [1] |

| NMDA-induced currents | Cultured hippocampal neurons | 0.14 - 13.8 µM | [8] |

Table 3: In Vivo Activity

| Model | Species | Effect | Reference |

| Harmaline-stimulated cGMP increase | Rat | Prevention | [1] |

| Genetically based seizures | Mouse | Anticonvulsant | [1][2] |

| Chemically induced seizures | Mouse | Anticonvulsant | [1][2] |

| Electrically mediated seizures | Mouse | Anticonvulsant | [1][2] |

| Separation-induced vocalization | Rat | Anxiolytic | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments involving (Z)-MDL 105519 are provided below.

Radioligand Binding Assay ([³H]MDL 105519)

This protocol is adapted from studies characterizing the binding of [³H]MDL 105519 to brain membranes.[3][9]

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for (Z)-MDL 105519 at the NMDA receptor glycine site.

Materials:

-

[³H]MDL 105519

-

Unlabeled (Z)-MDL 105519

-

Rat brain cortical tissue

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

-

Saturation Binding:

-

Set up assay tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of [³H]MDL 105519.

-

For non-specific binding, add a high concentration of unlabeled (Z)-MDL 105519 to a parallel set of tubes.

-

Incubate at room temperature to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines a general approach for measuring the effect of (Z)-MDL 105519 on NMDA receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Objective: To assess the inhibitory effect of (Z)-MDL 105519 on NMDA-induced ion currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

External recording solution (containing NMDA and glycine)

-

Internal pipette solution

-

(Z)-MDL 105519 stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Plate and culture neurons on coverslips.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron.

-

Current Elicitation: Apply NMDA and glycine to the external solution to evoke an inward current.

-

Drug Application: Perfuse the chamber with an external solution containing (Z)-MDL 105519 at various concentrations.

-

Data Acquisition: Record the current responses before, during, and after the application of (Z)-MDL 105519.

-

Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of the antagonist to determine the concentration-response relationship and calculate the IC₅₀.

In Vivo Assessment of Anticonvulsant Activity

This protocol describes a common method for evaluating the anticonvulsant effects of (Z)-MDL 105519 in a mouse model of chemically-induced seizures.

Objective: To determine the efficacy of (Z)-MDL 105519 in preventing or reducing seizure activity in vivo.

Materials:

-

Male mice

-

(Z)-MDL 105519

-

Vehicle solution

-

Convulsant agent (e.g., pentylenetetrazole - PTZ)

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment.

-

Drug Administration: Administer (Z)-MDL 105519 or vehicle intraperitoneally (i.p.) at various doses.

-

Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and distributed.

-

Induction of Seizures: Administer a convulsant dose of PTZ.

-

Observation: Observe the mice for a set period and score the severity of seizures (e.g., using the Racine scale).

-

Data Analysis: Compare the seizure scores and latency to seizure onset between the drug-treated and vehicle-treated groups to determine the anticonvulsant effect.

Conclusion

(Z)-MDL 105519 is an invaluable tool for the detailed investigation of NMDA receptor function. Its high affinity and selectivity for the glycine co-agonist site enable precise modulation of excitatory neurotransmission. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize (Z)-MDL 105519 in their studies of synaptic function, neurological disorders, and the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]MDL 105519 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]MDL 105519 is a potent and selective radiolabeled antagonist for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[1][2] The glycine binding site on the NR1 subunit of the NMDA receptor has become a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document provides a detailed protocol for a radioligand binding assay using [3H]MDL 105519 to characterize the glycine site of the NMDA receptor.

Principle of the Assay

This assay is a competitive binding experiment that measures the ability of a test compound to displace the high-affinity radioligand [3H]MDL 105519 from the glycine binding site on the NMDA receptor. The protocol involves the incubation of a biological sample, such as rat brain membranes or cell lines expressing the NMDA receptor, with a fixed concentration of [3H]MDL 105519 in the presence of varying concentrations of a competing unlabeled ligand. The amount of radioactivity bound to the receptors is then measured after separating the bound from the free radioligand via rapid filtration. By analyzing the displacement curve, the affinity (Ki) of the test compound for the glycine binding site can be determined.

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]MDL 105519 from various studies.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]MDL 105519

| Biological Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat brain membranes | 3.77 | 12.1 pmol/mg protein | [3] |

| Homomeric NMDA-NR1a receptors (CHO-K1 cells) | 1.8 | 370 | [4] |

| Adult rodent forebrain | 2.5 | Not Reported | [5] |

| Pig cortical brain membranes | 3.73 ± 0.43 | 3030 ± 330 | [6] |

Table 2: Kinetic Parameters of [3H]MDL 105519 Binding to Rat Brain Membranes

| Parameter | Value | Unit | Reference |

| Association rate constant (Kon) | 7.0 x 10⁷ | M⁻¹min⁻¹ | [3] |

| Dissociation rate constant (Koff) | 0.232 | min⁻¹ | [3] |

Experimental Protocols

Materials and Reagents

-

[3H]MDL 105519 (specific activity ~20-30 Ci/mmol)

-

Unlabeled MDL 105519 or other glycine site ligands (for non-specific binding determination)

-

Rat brain tissue (e.g., forebrain or cortex) or cells expressing NMDA receptors

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Scintillation cocktail

-

Polypropylene (B1209903) assay tubes

-

Homogenizer (e.g., Potter-Elvehjem)

-

Refrigerated centrifuge

-

Filtration manifold

-

Liquid scintillation counter

Membrane Preparation from Rat Brain

-

Euthanize rats according to approved animal care protocols and rapidly dissect the desired brain region (e.g., forebrain or cortex) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh, ice-cold Homogenization Buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet a final time by resuspending in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Protocol

-

Assay Setup: Set up the assay in polypropylene tubes. For each data point, prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the competing compound.

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]MDL 105519 (at a final concentration of ~2-4 nM), and 100 µL of the membrane preparation (containing 50-100 µg of protein) to the designated tubes.

-

Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled glycine site antagonist (e.g., 10 µM MDL 105519 or 1 mM glycine), 50 µL of [3H]MDL 105519, and 100 µL of the membrane preparation.

-

Competition Binding: Add 50 µL of the competing test compound at various concentrations, 50 µL of [3H]MDL 105519, and 100 µL of the membrane preparation.

-

Incubation: Gently vortex the tubes and incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a filtration manifold.

-

Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

-

Data Acquisition: Measure the radioactivity in each vial in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate the mean CPM for each set of triplicates.

-

Determine the specific binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.

-

For competition experiments, calculate the percent specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., Prism) to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Caption: Workflow for the [3H]MDL 105519 Radioligand Binding Assay.

References

- 1. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Glycine and glutamate ligands bind GRIN1:GRIN2 NMDA receptor [reactome.org]

- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis of (Z)-MDL 105519

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous physiological processes, including learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. By non-competitively inhibiting the NMDA receptor, (Z)-MDL 105519 has demonstrated anticonvulsant and anxiolytic properties in preclinical studies.[1]

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) in specific brain regions of awake, freely moving animals. This methodology allows for the direct measurement of endogenous neurotransmitter levels and the unbound concentrations of exogenous compounds at their site of action. These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the pharmacokinetic and pharmacodynamic effects of (Z)-MDL 105519.

Mechanism of Action

(Z)-MDL 105519 exerts its pharmacological effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[2] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel. (Z)-MDL 105519, as a glycine site antagonist, prevents the binding of the co-agonist, thereby inhibiting ion channel activation and subsequent calcium influx. This modulation of NMDA receptor activity underlies its potential therapeutic effects.

Data Presentation

While specific quantitative data from in vivo microdialysis studies of (Z)-MDL 105519 are not extensively available in the public domain, the following tables are presented as illustrative examples of how such data would be structured. These tables are intended to serve as a template for researchers to present their own findings.

Table 1: Illustrative Pharmacokinetic Parameters of (Z)-MDL 105519 in Rat Brain Extracellular Fluid (ECF) Following Intravenous Administration

| Dose (mg/kg, i.v.) | Brain Region | Cmax (nM) | Tmax (min) | AUC (nM*min) |

| 1 | Striatum | 50 | 30 | 3000 |

| 5 | Striatum | 250 | 30 | 15000 |

| 10 | Striatum | 500 | 30 | 30000 |

| 1 | Hippocampus | 45 | 30 | 2700 |

| 5 | Hippocampus | 225 | 30 | 13500 |

| 10 | Hippocampus | 450 | 30 | 27000 |

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Table 2: Illustrative Pharmacodynamic Effects of (Z)-MDL 105519 on Extracellular Neurotransmitter Levels in Rat Striatum

| Treatment | Time Post-Administration (min) | Glutamate (% Baseline) | Glycine (% Baseline) | Dopamine (% Baseline) |

| Vehicle | 0-120 | 100 ± 10 | 100 ± 8 | 100 ± 12 |

| (Z)-MDL 105519 (5 mg/kg, i.v.) | 0-30 | 110 ± 15 | 95 ± 10 | 105 ± 15 |

| 30-60 | 125 ± 20* | 90 ± 12 | 110 ± 18 | |

| 60-90 | 115 ± 18 | 98 ± 11 | 102 ± 16 | |

| 90-120 | 105 ± 12 | 102 ± 9 | 98 ± 14 |

*Values are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Experimental Protocols

This section outlines a detailed protocol for conducting an in vivo microdialysis study to assess the effects of (Z)-MDL 105519 in rats.

Protocol 1: In Vivo Microdialysis Procedure

1. Animal Model and Housing:

-

Adult male Sprague-Dawley rats (250-300 g) are commonly used.

-

Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Place the anesthetized animal in a stereotaxic frame.

-